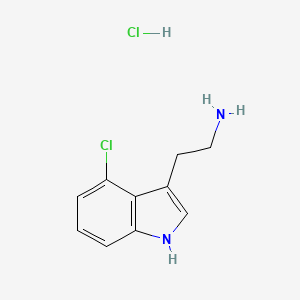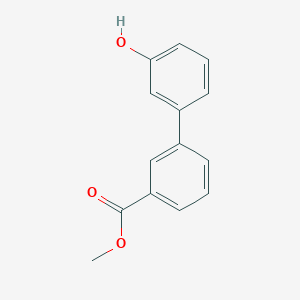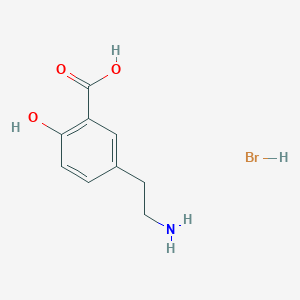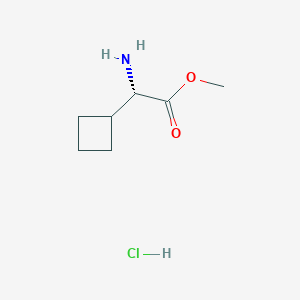
Ethyl 2-methoxypyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methoxypyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1378331-85-1 . It has a molecular weight of 182.18 . The IUPAC name for this compound is ethyl 2-methoxy-5-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-methoxypyrimidine-5-carboxylate is 1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12-2)10-5-6/h4-5H,3H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.The storage temperature for this compound is between 2-8°C .
Applications De Recherche Scientifique
Biomass Conversion and Polymer Synthesis
Ethyl 2-methoxypyrimidine-5-carboxylate does not appear directly in the literature I could access, but related compounds demonstrate significant interest in the field of sustainable chemistry. For instance, research on 5-Hydroxymethylfurfural (HMF) and its derivatives, such as 2,5-dimethylfuran and 5-ethoxymethylfurfural, highlights the importance of these molecules in converting plant biomass into valuable chemicals. These chemicals serve as precursors for monomers, polymers, fuels, and other industrial materials, showcasing the potential of biomass as an alternative to non-renewable hydrocarbon sources. This approach aligns with efforts to develop sustainable, eco-friendly materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Antisense Oligonucleotides and Nephrotoxicity
Another area of interest involves the study of antisense oligonucleotides (ASOs), particularly those modified with 2'-methoxy-ethyl groups. These studies are crucial for understanding the renal toxicity associated with ASOs, which has implications for their therapeutic use. The modifications, like those in the methoxy group, play a role in reducing nephrotoxic effects, making these compounds more viable for clinical applications (Engelhardt, 2016).
Synthetic Pathways and Catalysts
The synthesis of pyrano[2,3-d]pyrimidine derivatives is of significant interest due to their pharmacological properties. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized in synthesizing these compounds through one-pot multicomponent reactions. Such research highlights the importance of developing efficient, selective synthetic routes for compounds related to ethyl 2-methoxypyrimidine-5-carboxylate, which may be useful in medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).
Ethyl Glucuronide (EtG) in Pathologies
In the context of alcohol consumption and its metabolites, ethyl glucuronide (EtG) serves as a biomarker in hair for long-term alcohol use or abuse. While not directly related to ethyl 2-methoxypyrimidine-5-carboxylate, the study of EtG and its stability in biological matrices like hair underscores the broader interest in understanding how ethyl groups' modifications impact biological systems and the detection of substance use (Crunelle et al., 2014).
Safety and Hazards
The safety information for Ethyl 2-methoxypyrimidine-5-carboxylate includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
ethyl 2-methoxypyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12-2)10-5-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULQYUDMRQBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methoxypyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)











![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)